Cas no 14211-72-4 (2-Pentyl-3-methyl-2-cyclopenten-1-one)
14211-72-4 structure
Product Name:2-Pentyl-3-methyl-2-cyclopenten-1-one
Numero CAS:14211-72-4
MF:C10H16O
MW:152.233443260193
CID:220832
PubChem ID:346254
Update Time:2025-04-19
2-Pentyl-3-methyl-2-cyclopenten-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Cyclopenten-1-one,2-butyl-3-methyl-
- 2-(n-butyl)-3-methyl-2-cyclopenten-1-one
- 2-butyl-3-methyl-2-cyclopentenone
- 2-Butyl-3-methyl-cyclopent-2-enon
- 2-butyl-3-methylcyclopent-2-enone
- 2-butyl-3-methyl-cyclopent-2-enone
- 3-Methyl-2-butylcyclopentanone
- AC1L84KM
- AC1Q2VCW
- CTK4C2943
- dihydrocinerone
- Jsp000987
- NSC404434
- s179
- SureCN131405
- 2-BUTYL-3-METHYLCYCLOPENT-2-EN-1-ONE
- SCHEMBL131405
- AKOS006230442
- AS-63439
- CS-0337314
- NSC-404434
- Q63399614
- MFCD01567190
- 14211-72-4
- DTXSID10323616
- FT-0721246
- 2-Pentyl-3-methyl-2-cyclopenten-1-one
-
- Inchi: 1S/C10H16O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-7H2,1-2H3
- Chiave InChI: SHRWKGXPNYYGGO-UHFFFAOYSA-N
- Sorrisi: O=C1CCC(C)=C1CCCC
Proprietà calcolate
- Massa esatta: 152.12018
- Massa monoisotopica: 152.120115130g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 3
- Complessità: 189
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07
- LogP: 2.85600
2-Pentyl-3-methyl-2-cyclopenten-1-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | P283863-50mg |
2-Pentyl-3-methyl-2-cyclopenten-1-one |
14211-72-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P283863-100mg |
2-Pentyl-3-methyl-2-cyclopenten-1-one |
14211-72-4 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P283863-500mg |
2-Pentyl-3-methyl-2-cyclopenten-1-one |
14211-72-4 | 500mg |
$ 160.00 | 2022-06-03 |
2-Pentyl-3-methyl-2-cyclopenten-1-one Letteratura correlata
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
14211-72-4 (2-Pentyl-3-methyl-2-cyclopenten-1-one) Prodotti correlati
- 2758-18-1(3-methylcyclopent-2-en-1-one)
- 1011-12-7(2-Cyclohexylidene-cyclohexanone)
- 488-10-8(cis-jasmone)
- 1120-73-6(2-Methyl-2-cyclopentenone)
- 16112-10-0(1-(cyclopent-1-en-1-yl)ethan-1-one)
- 95-41-0(dihydroisojasmone)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti